An In-Depth Technical Guide to Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic Acid: Properties, Reactivity, and Applications
An In-Depth Technical Guide to Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic Acid: Properties, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Peptide Science
Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid, commonly abbreviated as Fmoc-Dap(Boc)-OH, is a non-proteinogenic amino acid derivative that has become an indispensable tool in the fields of peptide chemistry, drug discovery, and materials science. Its unique architecture, featuring two distinct and orthogonally-labile protecting groups, grants chemists precise control over synthetic pathways, enabling the construction of complex peptides and sophisticated molecular architectures.
This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of Fmoc-Dap(Boc)-OH. We will delve into the causality behind its synthetic utility, provide validated protocols for its use, and explore its role in creating novel therapeutics and biomaterials. While the query referenced "Fmoc-dap(boc)-ol," the standard reagent for peptide synthesis is the carboxylic acid derivative, Fmoc-Dap(Boc)-OH, which will be the focus of this document.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of Fmoc-Dap(Boc)-OH is critical for its successful application. These characteristics dictate its handling, storage, and behavior in solution.
Structural Identity and Key Features
Fmoc-Dap(Boc)-OH is a chiral molecule derived from L-2,3-diaminopropionic acid. Its structure is defined by the strategic placement of a base-labile Fmoc group on the alpha-amino (Nα) position and an acid-labile Boc group on the beta-amino (Nβ) position. This orthogonal protection scheme is the cornerstone of its synthetic versatility.
| Identifier | Value |
| Chemical Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1][2] |
| Common Synonyms | Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid, Fmoc-Dpr(Boc)-OH[3] |
| CAS Number | 162558-25-0[1][2][3][4][5][6] |
| Molecular Formula | C₂₃H₂₆N₂O₆[1][2][4][7] |
| Molecular Weight | ~426.46 g/mol [1][4] |
Physicochemical Data
The physical properties of Fmoc-Dap(Boc)-OH influence its dissolution, stability, and purification.
| Property | Description |
| Appearance | White to off-white solid or powder.[8][9] |
| Solubility | Soluble in common organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO; ≥49.5 mg/mL), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Ethanol (≥16.57 mg/mL).[1][8] It is considered insoluble or only slightly soluble in water.[1][8][9] |
| Storage | For long-term stability, store in a dry, dark place at low temperatures, typically ranging from -20°C to 8°C.[1][5][7][9][10] Stock solutions in organic solvents are not recommended for long-term storage and should be used shortly after preparation.[1] |
| Purity | Commercially available with high purity, often ≥97-99% as determined by HPLC.[1][3] |
Chemical Reactivity and Synthetic Protocols
The utility of Fmoc-Dap(Boc)-OH is defined by the predictable and selective reactivity of its functional groups. The ability to deprotect the Nα and Nβ positions under different conditions allows for stepwise elaboration of molecular structure.
The Principle of Orthogonal Protection
Orthogonal protection is a strategy where different protecting groups on a molecule can be removed in any order without affecting the others. Fmoc-Dap(Boc)-OH is a classic example of this principle. The Fmoc group is removed under basic conditions, leaving the Boc group intact. Conversely, the Boc group is removed with strong acid, leaving the Fmoc group untouched. This allows for either peptide chain elongation at the Nα position or side-chain modification at the Nβ position.
Caption: Orthogonal deprotection strategy for Fmoc-Dap(Boc)-OH.
Nα-Fmoc Group Removal Protocol
The Fmoc group is removed via a base-catalyzed β-elimination reaction.[][] Piperidine is the most common base used for this purpose in Solid-Phase Peptide Synthesis (SPPS).[13]
Standard Protocol for Fmoc Deprotection in SPPS:
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.
-
Initial Treatment: Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 2-3 minutes.[14]
-
Deprotection: Drain the reagent. Add a fresh portion of 20% piperidine in DMF and agitate for 5-15 minutes.[14] The deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.[15]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with several cycles of DMF (e.g., 5 x 1 min) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.[14]
Insight & Trustworthiness: Incomplete Fmoc removal is a common cause of deletion sequences in SPPS. For "difficult" sequences prone to aggregation, extending the deprotection time or using alternative reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[14][15] Furthermore, to mitigate aspartimide formation, a common side reaction, milder bases such as dipropylamine (DPA) are gaining traction as alternatives to piperidine.[13]
Nβ-Boc Group Removal Protocol
The Boc group is stable to the basic conditions of Fmoc removal but is readily cleaved by strong acids, typically Trifluoroacetic Acid (TFA).
Standard Protocol for Boc Deprotection (Post-Synthesis):
-
Resin Preparation: After synthesis is complete, wash the peptide-resin with DCM to remove residual DMF, and then dry the resin thoroughly under vacuum.[16]
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS and water act as scavengers to trap reactive carbocations released from other side-chain protecting groups.
-
Deprotection: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 1.5-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the cleaved peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers. Dry the peptide product under vacuum.
Carboxylic Acid Activation and Peptide Coupling
The C-terminal carboxylic acid must be activated to a reactive species to form an amide bond with a free amine. This is the core reaction in peptide synthesis.
Caption: A typical coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Standard Protocol for HBTU/DIPEA Coupling:
-
Activation Solution: In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected and washed peptide-resin. Agitate at room temperature for 30-60 minutes.
-
Monitoring: The completion of the coupling can be monitored using a qualitative test, such as the Kaiser (ninhydrin) test, which detects free primary amines. A negative test indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to prepare for the next deprotection step.
Key Applications in Research and Development
The unique structure of Fmoc-Dap(Boc)-OH enables a wide range of applications beyond standard peptide synthesis.
-
Site-Specific Bioconjugation: The orthogonally protected β-amino group is its most powerful feature. After incorporation into a peptide and removal of the Boc group, the resulting free amine serves as a specific handle for attaching other molecules. This includes fluorescent dyes, quenchers for FRET analysis, biotin for affinity purification, or polyethylene glycol (PEG) to improve pharmacokinetic properties.[5][10][17]
-
Synthesis of Branched and Cyclic Peptides: The Dap side chain can be used as a branching point to synthesize dendrimeric or other branched peptide structures. It is also a valuable component in the synthesis of cyclic peptides, where the side chain can be part of the cyclization strategy or used to append a tail after macrocyclization.[4]
-
Lysine Analogue: Fmoc-Dap(Boc)-OH can serve as a shorter, conformationally distinct analogue of lysine in structure-activity relationship (SAR) studies to probe the spatial requirements of protein-peptide interactions.[4]
-
Development of Novel Biomaterials: Its ability to introduce a reactive functional group makes it useful in the design of peptide-based hydrogels, surfaces, and drug delivery systems.[17]
Safety, Handling, and Storage
Proper handling and storage are essential for user safety and to maintain the integrity of the reagent.
-
Safety Precautions: Fmoc-Dap(Boc)-OH should be handled in a well-ventilated area or fume hood.[8] Users should wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8] Avoid inhalation of the powder and direct contact with skin and eyes.[8]
-
Storage Conditions: The solid compound should be stored in a tightly sealed container in a refrigerator or freezer (-20°C is optimal for long-term storage).[1][5][7][10] This minimizes degradation from moisture and atmospheric contaminants.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
-
ChemBK. (2024, April 9). FMOC-DAPA(BOC)-OH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]
- Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
Bapeks. (n.d.). Fmoc-Dap(Boc). Retrieved from [Link]
-
RayBiotech. (n.d.). Fmoc-Dap(Boc)-OH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press.
- Isidro-Llobet, A., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. Molecules, 28(3), 1079.
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